![molecular formula C20H23FN2O3S B2783679 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide CAS No. 682762-95-4](/img/structure/B2783679.png)
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
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Overview
Description
“N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide” is a complex organic compound. It contains an indole nucleus, which is a key structure in many biologically active compounds . The indole nucleus is known to bind with high affinity to multiple receptors, making it useful in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with tryptamine . For instance, a compound structurally similar to melatonin, which shares some structural features with the compound , was obtained in high yield in the reaction between tryptamine and naproxen .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit potent antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide may be explored for their potential to bind with high affinity to viral proteins, thereby inhibiting viral replication.
Anti-inflammatory Applications
Compounds containing the indole nucleus have been evaluated for their anti-inflammatory effects. This includes the assessment of in vivo activities such as reducing inflammation in animal models . The compound could be investigated for its efficacy in treating inflammatory conditions.
Anticancer Research
Indole derivatives are also significant in cancer research due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines . The specific compound could be synthesized and tested for its potential as a chemotherapeutic agent.
Antimicrobial Properties
The indole scaffold is associated with antimicrobial activity, which includes fighting against bacteria and fungi. The compound’s effectiveness against a range of microbial pathogens could be a valuable area of research .
Antidiabetic Potential
Some indole derivatives have shown promise in the treatment of diabetes by modulating blood glucose levels and improving insulin sensitivity . The compound’s role in diabetes management could be an interesting avenue for further study.
Neuroprotective Effects
Indole compounds have been linked to neuroprotection, offering potential therapeutic benefits for neurodegenerative diseases. Research into the compound’s ability to protect neuronal cells from damage could lead to new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Antimalarial Activity
Indole derivatives have been used in the development of antimalarial drugs. The compound’s potential to inhibit the growth of Plasmodium parasites, which cause malaria, could be explored .
Anticholinesterase Activity
Indole-based compounds have been studied for their anticholinesterase activity, which is relevant in treating diseases like myasthenia gravis and Alzheimer’s disease. The compound could be assessed for its ability to inhibit cholinesterase enzymes, thereby improving neurotransmission .
Future Directions
Indole derivatives, such as “N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide”, have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that indole derivatives can influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit polymerization of tubulin, a protein that is crucial for cell division .
Result of Action
Some indole derivatives have been reported to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . These effects suggest that the compound could have potential therapeutic applications.
properties
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-12-9-13(2)20(11-19(12)26-4)27(24,25)22-8-7-16-14(3)23-18-6-5-15(21)10-17(16)18/h5-6,9-11,22-23H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJRQHJHDPQEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
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